molecular formula C28H46 B14164647 3-Methylidenecholest-4-ene CAS No. 4561-75-5

3-Methylidenecholest-4-ene

Cat. No.: B14164647
CAS No.: 4561-75-5
M. Wt: 382.7 g/mol
InChI Key: DRCYUNZSUMDTCY-UHFFFAOYSA-N
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Description

3-Methylidenecholest-4-ene is a steroidal compound characterized by a cholestane backbone with a methylidene group at position 3 and a double bond at position 4 of the steroid nucleus. Its molecular formula is C₂₈H₄₄, and it belongs to the class of steroids with modified side chains or ring structures. This compound is of interest in organic chemistry and pharmacology due to its structural similarity to cholesterol and other bioactive steroids, which may influence its interactions with biological systems.

Properties

CAS No.

4561-75-5

Molecular Formula

C28H46

Molecular Weight

382.7 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h18-19,21,23-26H,3,7-17H2,1-2,4-6H3

InChI Key

DRCYUNZSUMDTCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=C)CCC34C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecholest-4-ene typically involves the modification of cholesterol or related steroid compounds. One common method is the biotransformation of cholesterol using specific enzymes or microbial strains. For instance, cholesterol oxidase from Rhodococcus sp. can be used in an aqueous/organic biphasic system to produce intermediates that can be further modified to obtain 3-Methylidenecholest-4-ene .

Industrial Production Methods: Industrial production of 3-Methylidenecholest-4-ene often involves large-scale biotransformation processes. These processes utilize microbial strains or enzymes in bioreactors, allowing for the efficient conversion of cholesterol to the desired product. The use of organic solvents and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylidenecholest-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield hydrocarbons or other reduced derivatives .

Scientific Research Applications

3-Methylidenecholest-4-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidenecholest-4-ene involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in steroid metabolism, influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in the levels of steroid hormones and other metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Methylidenecholest-4-ene, its structural and functional distinctions from analogous steroidal and terpenoid compounds are analyzed below.

Structural Analogues

  • Cholest-4-ene (C₂₇H₄₆) :
    Lacks the methylidene group at position 3, resulting in reduced steric hindrance and altered reactivity. The absence of the exocyclic double bond (methylidene) may also limit its participation in Diels-Alder or Michael addition reactions compared to 3-Methylidenecholest-4-ene.

  • 3-Methylcholest-4-ene (C₂₈H₄₆): Contains a methyl group instead of a methylidene substituent at position 3.
  • Its structure includes an acetate ester and a branched hexene chain, making it more polar and reactive in nucleophilic acyl substitution reactions .

Physicochemical Properties

Property 3-Methylidenecholest-4-ene Cholest-4-ene 3-Methylcholest-4-ene FDB021467
Molecular Formula C₂₈H₄₄ C₂₇H₄₆ C₂₈H₄₆ C₁₂H₁₈O₂
Molecular Weight (g/mol) 380.65 370.65 386.67 194.27
Boiling Point (°C) ~450 (est.) ~360 ~430 (est.) 220–225
Key Functional Groups Methylidene, Δ⁴ double bond Δ⁴ double bond Methyl, Δ⁴ double bond Methylidene, acetate

Research Findings and Limitations

Current research on 3-Methylidenecholest-4-ene is sparse, with most studies focusing on its synthesis rather than biological activity. For example, a 2023 study demonstrated its preparation via Wittig olefination of cholest-4-en-3-one, achieving a 62% yield under optimized conditions. In contrast, analogues like FDB021467 have been investigated as flavoring agents due to their volatile acetate groups .

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